molecular formula C13H19N3O3S2 B2391473 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1234875-21-8

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2391473
CAS No.: 1234875-21-8
M. Wt: 329.43
InChI Key: HPLRIMJYXOXEHI-UHFFFAOYSA-N
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Description

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the cyclopropylsulfonyl group: This step involves the reaction of the piperazine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopropylsulfonyl group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclopropylsulfonyl)piperazine-1-carboxamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)piperazine-1-carboxamide: Lacks the cyclopropylsulfonyl group.

Uniqueness

4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unique due to the presence of both the cyclopropylsulfonyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound 4-(cyclopropylsulfonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a notable member of the piperazine-derived class of compounds, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant case studies and research findings.

Research indicates that compounds containing the piperazine moiety often exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer effects. The specific compound in focus has been investigated for its inhibitory effects on various enzymes and cellular processes.

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of CYP51 and CYP5122A1 , both critical enzymes in sterol biosynthesis in Leishmania parasites. Inhibitors of these enzymes may serve as potential antileishmanial agents due to their role in disrupting parasite growth and survival .
  • Antifungal Activity :
    • A series of related compounds have demonstrated significant antifungal properties, outperforming commercial fungicides in certain bioassays. These findings suggest that modifications to the piperazine structure can enhance antifungal efficacy .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components. Key observations include:

  • Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining potency against target enzymes and pathogens. Alterations to this segment can lead to a sharp decline in activity .
  • Cyclopropylsulfonyl Group : This substituent has been linked to enhanced interaction with biological targets, contributing to the compound's overall effectiveness .

Case Studies

  • Leishmania Inhibition :
    • A study screened various analogs against CYP51 and CYP5122A1, identifying compounds that inhibited Leishmania donovani promastigote proliferation with low micromolar EC50 values. Notably, these compounds also showed selectivity for inhibiting intracellular forms of the parasite .
  • Fungal Resistance :
    • The SAR studies indicated that modifications leading to increased hydrophilicity or changes in the piperazine structure resulted in decreased activity against resistant fungal strains. This highlights the importance of maintaining specific structural features for optimal efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CYP51 InhibitionIC50 ≤ 1 µM
CYP5122A1 InhibitionSelective inhibition observed
Antifungal ActivitySuperior to commercial fungicides
Herbicidal ActivityEffective against dicotyledonous plants

Table 2: Structure-Activity Relationship Insights

Compound ModificationEffect on PotencyReference
Replacement of piperazinone motifSharp loss of potency
Addition of cyclopropyl groupEnhanced interaction with targets
Increased hydrophilicityDecreased potency

Properties

IUPAC Name

4-cyclopropylsulfonyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c17-13(14-10-11-2-1-9-20-11)15-5-7-16(8-6-15)21(18,19)12-3-4-12/h1-2,9,12H,3-8,10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRIMJYXOXEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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